molecular formula C18H20O3S B8435634 3-((4-Methoxybenzyl)sulfanyl)-2,5-dimethylphenyl acetate

3-((4-Methoxybenzyl)sulfanyl)-2,5-dimethylphenyl acetate

Cat. No. B8435634
M. Wt: 316.4 g/mol
InChI Key: YYHDYCCTTVYOBP-UHFFFAOYSA-N
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Patent
US09238639B2

Procedure details

To a mixture of 3-hydroxy-2,5-dimethylphenyl acetate (1.04 g) and CH3CN (57 mL) were added TEA (1.61 mL) and Tf2O (1.17 mL) at 0° C. The mixture was stirred at 0° C. for 30 min under nitrogen atmosphere. The mixture was diluted with water at 0° C. and then concentrated in vacuo. The residue was extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residual crude material was dissolved in toluene (50 mL). To the solution were added DIPEA (1.79 mL), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.150 g), (4-methoxyphenyl)methanethiol (0.723 mL) and tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3, 0.238 g) at room temperature. The mixture was refluxed for 4 h. After cooling, water was added to the mixture, and the mixture was extracted with EtOAc. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/hexane) to give the title compound (1.27 g).
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7](O)[C:6]=1[CH3:13])(=[O:3])[CH3:2].[CH3:14][C:15]#N.O([S:25]([C:28](F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O>O>[C:1]([O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([S:25][CH2:28][C:14]2[CH:15]=[CH:10][C:5]([O:4][CH3:1])=[CH:6][CH:7]=2)[C:6]=1[CH3:13])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.04 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC(=C1)C)O)C
Name
Quantity
57 mL
Type
reactant
Smiles
CC#N
Step Two
Name
TEA
Quantity
1.61 mL
Type
reactant
Smiles
Name
Quantity
1.17 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual crude material was dissolved in toluene (50 mL)
ADDITION
Type
ADDITION
Details
To the solution were added DIPEA (1.79 mL), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.150 g), (4-methoxyphenyl)methanethiol (0.723 mL) and tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3, 0.238 g) at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
water was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=CC(=C1)C)SCC1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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